molecular formula C15H10BrCl2NO2 B120379 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide CAS No. 5504-92-7

2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

Cat. No. B120379
CAS RN: 5504-92-7
M. Wt: 387.1 g/mol
InChI Key: JQMAWYRGSOSWNJ-UHFFFAOYSA-N
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Description

The compound "2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide" is a complex organic molecule that is likely to exhibit interesting chemical and physical properties due to the presence of multiple halogen atoms and an acetamide group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can provide insights into the behavior of halogenated acetamides.

Synthesis Analysis

The synthesis of halogenated acetamides typically involves the reaction of corresponding aniline derivatives with acyl chlorides or other acylating agents. For example, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration . These methods could potentially be adapted for the synthesis of "2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated acetamides is characterized by the orientation of the phenyl rings and the acetamide unit. For instance, in the structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the 4-bromophenyl fragment forms a dihedral angle with the acetamide unit, and the two benzene rings are also oriented at a specific angle . These dihedral angles influence the overall shape of the molecule and can affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Halogenated acetamides can participate in various chemical reactions, primarily due to the reactivity of the halogen atoms and the acetamide group. The presence of halogens can facilitate substitution reactions, where the halogen is replaced by another group. The acetamide group can also engage in reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution. The specific reactivity patterns would depend on the electronic and steric effects of the substituents present on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetamides are influenced by the presence of halogen atoms and the acetamide moiety. Intermolecular hydrogen bonding, as seen in the crystal structures of related compounds, can significantly affect the melting and boiling points, solubility, and crystal packing of these molecules . The electronic properties, such as dipole moments and electronic spectra, can be altered by the substituents on the aromatic rings, as demonstrated by the solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide . Additionally, the presence of halogens can enhance the lipophilicity of the compound, which may influence its biological activity and interaction with biological membranes.

Scientific Research Applications

Crystal Structure and Supramolecular Assembly

Research on compounds similar to 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide has focused on understanding their crystal structures and supramolecular assembly. Studies have shown that these compounds exhibit intermolecular hydrogen bonds and weak interactions, which are crucial in forming three-dimensional architectures. This is significant in materials science for designing novel materials with specific properties (Hazra et al., 2014).

Synthesis and Characterization

The synthesis and characterization of similar acetamide derivatives have been extensively studied. These studies are important for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and agrochemicals (Zhou & Shu, 2002).

Potential in Pesticide Development

Some derivatives of N-aryl-2,4-dichlorophenoxyacetamide, closely related to the compound , have been characterized as potential pesticides. This indicates the possibility of using similar compounds in agricultural applications for pest control (Olszewska et al., 2008).

Antimicrobial Activity

Certain acetamide derivatives have shown antimicrobial activity, suggesting the potential use of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide in developing new antimicrobial agents. This application is critical in the medical field, especially in the context of increasing antibiotic resistance (Gul et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMAWYRGSOSWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203590
Record name 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
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Molecular Weight

387.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

CAS RN

5504-92-7
Record name 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
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Record name 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
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Record name 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
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Record name 2-BROMO-N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)ACETAMIDE
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Synthesis routes and methods

Procedure details

To an iced solution of 266 g (1 mol) of 2-amino-2', 5-dichlorobenzophenone in 3 liters of ethyl ether there are added, drop by drop, 90 cc (1.1 mol) of bromacetyl chloride dissolved in 500 cc of ethyl ether. The batch is allowed to come to room temperature, whereupon it is evaporated to dryness and the crystalline residue extracted with petroleum ether and filtered. In this manner, 371 g of crystals are recovered.
Quantity
266 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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